N-acetyl-LL-2,6-diaminopimelic acid
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Overview
Description
N-acetyl-LL-2,6-diaminopimelic acid is an amino dicarboxylic acid. It derives from a LL-2,6-diaminopimelic acid. It is a conjugate acid of a N-acetyl-LL-2,6-diaminopimelate(1-) and a N-acetyl-LL-2,6-diaminopimelate(2-).
Scientific Research Applications
Biosynthesis in Bacteria
N-acetyl-LL-2,6-diaminopimelic acid plays a role in the biosynthesis of diaminopimelic acid in bacteria. For instance, in Bacillus megaterium, it was found to be a precursor in the biosynthesis pathway. This bacterium uses acetate as a blocking group in diaminopimelate biosynthesis, contrasting with Escherichia coli, which uses succinate (Sundharadas & Gilvarg, 1967).
Chemotaxonomy of Actinomycetes
The compound is used in the chemotaxonomy of actinomycetes. High-performance liquid chromatography (HPLC) methods have been developed for the optical resolution of 2,6-diaminopimelic acid (DAP) stereoisomers, aiding in the classification and study of actinomycete strains (Takahashi et al., 1989).
Synthesis and Derivatives
The synthesis of specifically labelled 2,6-diaminopimelic acid and its homologues has been a subject of research, useful in studying the metabolism of amino acids and their peptides (Hanuš & Vereš, 1970). Additionally, research into the synthesis of differentially protected meso-2,6-diaminopimelic acid highlights its importance as a component of bacterial cell walls and a biosynthetic precursor of L-lysine (Holcomb et al., 1994).
Enzymatic Processes in Bacteria
This compound is also significant in enzymatic processes within bacterial cells. For example, a study on Bacillus megaterium revealed the absence of N-acetyl-ll-diaminopimelate deacylase in certain mutants, impacting their growth and cell wall composition (Saleh & White, 1979).
Ligase Enzyme Studies
The compound is crucial in studies involving the ligase enzyme, as shown in research on uridine diphosphate N-acetylmuramyl-L-alanyl-D-glutamate:meso-2,6-diaminopimelate ligase. This enzyme is essential for the formation of peptidoglycan in bacteria, making it a potential target for antibacterial drugs (Mizuno & Ito, 1968).
properties
Molecular Formula |
C9H16N2O5 |
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Molecular Weight |
232.23 g/mol |
IUPAC Name |
(2S,6S)-2-acetamido-6-aminoheptanedioic acid |
InChI |
InChI=1S/C9H16N2O5/c1-5(12)11-7(9(15)16)4-2-3-6(10)8(13)14/h6-7H,2-4,10H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t6-,7-/m0/s1 |
InChI Key |
KYVLWJXMCBZDRL-BQBZGAKWSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCC[C@@H](C(=O)O)N)C(=O)O |
SMILES |
CC(=O)NC(CCCC(C(=O)O)N)C(=O)O |
Canonical SMILES |
CC(=O)NC(CCCC(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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